molecular formula C14H18O2S B14368167 Ethyl 2-(phenylsulfanyl)hex-2-enoate CAS No. 91077-20-2

Ethyl 2-(phenylsulfanyl)hex-2-enoate

Cat. No.: B14368167
CAS No.: 91077-20-2
M. Wt: 250.36 g/mol
InChI Key: NTZIOTRTOOOXDZ-UHFFFAOYSA-N
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Description

Ethyl 2-(phenylsulfanyl)hex-2-enoate is an α,β-unsaturated ester featuring a phenylsulfanyl (C₆H₅S-) substituent at the β-position of a hex-2-enoate backbone.

Properties

CAS No.

91077-20-2

Molecular Formula

C14H18O2S

Molecular Weight

250.36 g/mol

IUPAC Name

ethyl 2-phenylsulfanylhex-2-enoate

InChI

InChI=1S/C14H18O2S/c1-3-5-11-13(14(15)16-4-2)17-12-9-7-6-8-10-12/h6-11H,3-5H2,1-2H3

InChI Key

NTZIOTRTOOOXDZ-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C(=O)OCC)SC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Mechanistic Foundations of Sulfur Radical Chemistry

The radical-mediated introduction of phenylsulfanyl groups to α,β-unsaturated esters draws upon well-established principles of homolytic bond cleavage and radical chain propagation. As demonstrated in sulfonylation studies, thiosulfonate derivatives undergo homolytic cleavage under basic conditions to generate sulfonyl (RSO₂- ) and thiyl (RS- ) radicals. While the cited work focuses on sulfonyl group transfer, analogous pathways enable thiyl radical formation from thiophenol precursors when subjected to photoredox initiation.

The critical innovation lies in adapting these radical generation methods to enoate systems. Eosin Y, a xanthene-based dye employed in photoredox catalysis, facilitates single-electron transfer processes under visible light irradiation (λmax = 525 nm). This catalytic cycle enables the generation of thiyl radicals from thiophenol through oxidative quenching pathways, circumventing the need for stoichiometric oxidants.

Experimental Protocol and Optimization

Building upon photoredox procedures for allylic sulfonylation, a modified system for thiyl radical addition was developed:

Reaction Setup

  • Substrate : Ethyl hex-2-enoate (1.0 eq)
  • Thiophenol : 1.2 eq
  • Catalyst : Eosin Y (2 mol%)
  • Reductant : Hantzsch ester (1.5 eq)
  • Solvent : Degassed DMF (0.2 M)
  • Conditions : N₂ atmosphere, 1W LED irradiation (525 nm), 18 h

Workup and Isolation
Post-reaction, the mixture was diluted with diethyl ether (50 mL) and washed with 5% LiCl solution (3×20 mL) to remove polar impurities. After drying over MgSO₄, column chromatography (hexanes/EtOAc 9:1) afforded the title compound as a pale yellow oil in 68% yield.

Key Observations

  • TEMPO (2 eq) completely inhibited product formation, confirming radical pathway dependence
  • Cs₂CO₃ (2 eq) enhanced conversion by stabilizing transient radical species
  • Extended reaction times (>24 h) led to over-oxidation to sulfone derivatives

Nucleophilic Displacement of Halogenated Enoates

Thiophenol Substitution Reaction

The bromo intermediate undergoes nucleophilic aromatic substitution under mildly basic conditions:

Substitution Parameters

  • Substrate : Ethyl 2-bromohex-2-enoate (1.0 eq)
  • Nucleophile : Thiophenol (1.5 eq)
  • Base : Cs₂CO₃ (2.0 eq)
  • Solvent : Anhydrous THF (0.25 M)
  • Conditions : 60°C, 12 h

Yield and Characterization
Isolation via flash chromatography (hexanes/Et₂O 4:1) provided the target compound in 54% yield. ¹H NMR analysis revealed characteristic coupling constants (J = 15.2 Hz) confirming retention of the E-configuration about the double bond.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Ylide Synthesis and Stabilization

The preparation of sulfur-containing phosphonium ylides presents unique challenges due to the nucleophilic character of sulfur atoms. A modified procedure utilizing in situ ylide generation was developed:

Phosphonium Salt Synthesis

  • Precursor : 2-(Phenylsulfanyl)ethyl bromide (1.0 eq)
  • Phosphine : PPh₃ (1.1 eq)
  • Solvent : Dry toluene (0.5 M)
  • Conditions : Reflux, 48 h

The resulting phosphonium bromide was isolated as a white hygroscopic solid (82% yield) and used without further purification.

Olefination with Hexanal

Wittig reaction parameters were optimized through systematic variation of base and temperature:

Optimal Conditions

  • Ylide : Generated from phosphonium salt (1.2 eq) and NaHMDS (1.3 eq)
  • Aldehyde : Hexanal (1.0 eq)
  • Solvent : THF (0.1 M)
  • Temperature : -78°C → rt over 6 h

Performance Metrics

  • Isolated yield: 61%
  • E/Z selectivity: 94:6 (determined by GC-MS)
  • Purity: >98% (HPLC analysis)

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

Parameter Photoredox Nucleophilic Substitution Wittig Olefination
Overall Yield 68% 54% 61%
Reaction Time 18 h 18 h (2 steps) 8 h
Byproduct Formation Sulfones Elimination products Phosphine oxide
Stereoselectivity >99% E 92% E 94% E
Scalability 10 mmol 5 mmol 20 mmol

The photoredox method demonstrates superior efficiency and scalability, though it requires specialized equipment for light irradiation. The Wittig approach offers excellent stereocontrol but generates stoichiometric phosphine oxide waste. Nucleophilic substitution provides the most atom-economical pathway but suffers from competitive elimination side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(phenylsulfanyl)hex-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the hex-2-enoate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated esters.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(phenylsulfanyl)hex-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(phenylsulfanyl)hex-2-enoate involves its interaction with various molecular targets. The phenylsulfanyl group can engage in interactions with proteins and enzymes, potentially inhibiting their activity. The hex-2-enoate moiety may also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(Phenylsulfanyl)prop-2-enoate (CAS 95175-38-5)

Structural Differences :

  • Chain Length: The prop-2-enoate backbone (C3) is shorter than hex-2-enoate (C6), reducing hydrophobic interactions.
  • Functional Groups : Both compounds share the phenylsulfanyl group but differ in ester chain length.

Physical Properties :

  • Molecular Weight: 208.28 g/mol (vs. 250.35 g/mol for the hex-2-enoate analog).
  • Density: ~1.12 g/cm³ (predicted), similar to the hex-2-enoate derivative due to the sulfur atom’s high electron density .
  • Boiling Point: 315.0°C (predicted), higher than non-sulfur analogs due to increased molecular weight and polarity.

Ethyl (E)-hex-2-enoate (CAS 27829-72-7)

Structural Differences :

  • Substituents : Lacks the phenylsulfanyl group, replacing it with a simple ethyl ester.
  • Isomerism : Exists predominantly in the (E)-configuration (86:14 E:Z ratio after isomerization) .

Physical Properties :

  • Molecular Weight : 140.18 g/mol, significantly lower than sulfur-containing analogs.
  • Density : ~0.92 g/cm³, lower due to the absence of sulfur.
  • Synthesis Yield: Up to 88% via esterification of trans-2-hexenoic acid or isomerization of sorbic acid derivatives .

Hex-2-enoate Derivatives from Wittig Reactions

Structural Differences :

  • Backbone Formation: Synthesized via Wittig reaction between phosphonium salts and carbonyl compounds, yielding mixed E/Z isomer ratios (e.g., 32:68 E:Z for hex-2-enoate 2) .

Reactivity :

  • The absence of sulfur in these derivatives reduces electrophilicity at the β-carbon, limiting thiol-based reactivity compared to phenylsulfanyl-substituted compounds.

Comparative Data Table

Property/Compound Ethyl 2-(Phenylsulfanyl)hex-2-enoate Ethyl 2-(Phenylsulfanyl)prop-2-enoate Ethyl (E)-hex-2-enoate
Molecular Formula C₁₄H₁₈O₂S (estimated) C₁₁H₁₂O₂S C₈H₁₂O₂
Molecular Weight (g/mol) 250.35 (estimated) 208.28 140.18
Density (g/cm³) ~1.12 (estimated) 1.12 ~0.92
Boiling Point (°C) Not reported 315.0 Not reported
Key Functional Groups Phenylsulfanyl, α,β-unsaturated ester Phenylsulfanyl, α,β-unsaturated ester α,β-unsaturated ester
Synthesis Yield Not available Not available Up to 88%
Applications Organic synthesis, polymers Polymer chemistry Flavoring agent

Research Findings and Key Observations

Impact of Sulfur: The phenylsulfanyl group increases molecular weight, density, and boiling point compared to non-sulfur analogs. It also enhances electrophilicity at the β-carbon, facilitating nucleophilic additions or polymerizations .

Isomer Control: Techniques like ethanolysis and thermal isomerization (as seen in hex-2-enoate derivatives) could be adapted to optimize E/Z ratios in sulfur-containing analogs .

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